An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Chemical Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to DE(isopropyl)desfesoterodine: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of DE(isopropyl)desfesoterodine, a metabolite of the antimuscarinic agent fesoterodine. Synthesizing data from publicly available resources, this document details its chemical identity, physicochemical properties, metabolic pathway, and pharmacological significance. Particular emphasis is placed on providing a rationale for experimental approaches and methodologies relevant to its study in a drug development context.
Introduction: Situating DE(isopropyl)desfesoterodine in the Context of Fesoterodine Metabolism
Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB).[1] Upon oral administration, it is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, desfesoterodine, also known as 5-hydroxymethyl tolterodine (5-HMT).[1][2] Desfesoterodine is a potent muscarinic receptor antagonist and is the primary moiety responsible for the therapeutic effects of fesoterodine.[3][4]
Desfesoterodine undergoes further metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] This secondary metabolism gives rise to several metabolites, including DE(isopropyl)desfesoterodine. Understanding the characteristics of these metabolites is crucial for a complete assessment of the drug's disposition and for identifying any potential off-target effects or contributions to the overall pharmacological profile.
Chemical Identity and Physicochemical Properties
DE(isopropyl)desfesoterodine, also known by its systematic IUPAC name (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol, is a secondary amine derivative of desfesoterodine.[5][6] It is also referred to as N-desisopropyl desfesoterodine or by the code SPM-7789.[7][8]
Chemical Structure
The chemical structure of DE(isopropyl)desfesoterodine is presented below:
(R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol
Physicochemical Properties
A summary of the key physicochemical properties of DE(isopropyl)desfesoterodine is provided in the table below. These parameters are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. Please note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Weight | 299.41 g/mol | [4][5] |
| Molecular Formula | C₁₉H₂₅NO₂ | [5] |
| CAS Number | 194482-42-3 | [5] |
| Predicted Relative Density | 1.094 g/cm³ | [9] |
| Storage Temperature | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [9] |
Metabolism and Metabolic Pathway
DE(isopropyl)desfesoterodine is formed from the active metabolite of fesoterodine, desfesoterodine (5-HMT), through N-dealkylation. This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[2] The metabolic cascade from the parent drug, fesoterodine, is illustrated in the diagram below.
Pharmacological Profile
Mechanism of Action and Receptor Binding
The primary therapeutic effect of fesoterodine is mediated by its active metabolite, desfesoterodine, which acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4] By blocking these receptors in the bladder, desfesoterodine reduces detrusor muscle contractions, thereby alleviating the symptoms of overactive bladder.
The signaling pathway for muscarinic receptor antagonism, the primary mechanism of fesoterodine's active metabolite, is depicted below.
Experimental Protocols
For researchers investigating the metabolism and pharmacological properties of fesoterodine and its metabolites, including DE(isopropyl)desfesoterodine, the following experimental workflows are recommended.
Synthesis of DE(isopropyl)desfesoterodine
While a specific, detailed protocol for the synthesis of DE(isopropyl)desfesoterodine is not widely published, it can be approached as a fesoterodine impurity. The synthesis would likely involve a multi-step process starting from precursors of desfesoterodine, followed by a selective N-dealkylation or by building the molecule with a single isopropyl group on the nitrogen atom. A general conceptual workflow is outlined below.
Quantification by LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying low levels of drug metabolites in biological matrices. A general protocol, adaptable for DE(isopropyl)desfesoterodine, is provided below.
Objective: To quantify the concentration of DE(isopropyl)desfesoterodine in plasma samples.
Materials:
-
DE(isopropyl)desfesoterodine analytical standard
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Stable isotope-labeled internal standard (IS) of DE(isopropyl)desfesoterodine (if available) or a structurally similar compound
-
Human plasma
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
SPE cartridges or protein precipitation plates
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma sample, add 10 µL of internal standard solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of mobile phase.
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LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 0.1% Formic acid in water. c. Mobile Phase B: 0.1% Formic acid in acetonitrile. d. Gradient Elution: A suitable gradient to separate the analyte from matrix components. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. MS Detection: ESI in positive ion mode. h. MRM Transitions: Monitor specific precursor-to-product ion transitions for DE(isopropyl)desfesoterodine and the internal standard. These would need to be determined experimentally by infusing the analytical standard.
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Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of DE(isopropyl)desfesoterodine in the unknown samples from the calibration curve.
Conclusion
DE(isopropyl)desfesoterodine is a minor, and likely pharmacologically inactive, metabolite of fesoterodine's active metabolite, desfesoterodine. Its formation is mediated by CYP3A4. While it is not a primary contributor to the therapeutic effect of fesoterodine, its characterization is an important aspect of a comprehensive understanding of the drug's metabolism and disposition. The experimental approaches outlined in this guide provide a framework for researchers to synthesize, quantify, and further investigate the properties of this metabolite.
References
- Fesoterodine and its active metabolite, SPM 7605, are nonsubtype selective, competitive antagonists of human muscarinic receptors, but SPM 7605 has greater potency than the parent compound. Pharmacodynamic studies in the rat bladder in vitro confirm the competitive muscarinic antagonist profile of these agents in a native tissue preparation, and in vivo studies in the rat showed effects on bladder function consistent with a muscarinic antagonist profile. (Source: PubMed)
- Fesoterodine itself is a relatively weak muscarinic receptor antagonist with no selectivity for any of the receptor subtypes. Nonclinical in vitro and in vivo pharmacokinetic and toxicokinetic studies have shown a rapid deesterification of fesoterodine to its hydroxy metabolite, SPM 7605. SPM 7605 is also formed in vivo by metabolization of tolterodine, which is approved for the treatment of symptoms of Overactive Bladder (OAB). (Source: FDA)
- Fesoterodine is a prodrug. It is broken down into its active metabolite, desfesoterodine, by plasma esterases. (Source: Wikipedia)
- After oral administration, fesoterodine is rapidly and extensively hydrolysed to its active metabolite. The active metabolite is further metabolised in the liver to its carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolite with involvement of CYP2D6 and CYP3A4. None of these metabolites contribute significantly to the antimuscarinic activity of fesoterodine. (Source: HPRA)
- Fesoterodine and its Impurities. A muscarinic acetylcholine receptor inhibitor, Fesoterodine Fumarate is used for the treatment of overactive bladder syndrome. It is a prodrug and is de-esterified to its active metabolite.
- Fesoterodine and its hydrolysis product SPM 7605 are specific but non-selective muscarinic receptor antagonists. In vivo, fesoterodine is rapidly and extensively metabolized to SPM 7605, which is much more inhibitory at muscarinic receptors than fesoterodine. SPM 5509, another major human metabolite is far less potent than SPM 7605. The pharmacology of the metabolites SPM 7789 and SPM 7790 were not studied. (Source: FDA)
- Desisopropyl-fesoterodine (compound 1), an oxidative Ndealkylation of the tertiary amine function of Fesoterodine (HY-70053), is a degradation product (compound PP-6) of Fesoterodine. (Source: MedChemExpress)
- N-Desisopropyl Desfesoterodine; CAS No 194482-42-3; IUPAC (R)-4-(Hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol; Molecular Formula C₁₉H₂₅NO₂; Molecular Weight 299.4 g/mol .
- DE(isopropyl)desfesoterodine is a biochemical. Synonyms, N-Desisopropyl desfesoterodine. Chemical Properties. Molecular Weight, 299.41. Formula, C19H25NO2. Cas No. 194482-42-3. Relative Density. 1.094 g/cm3 (Predicted). Storage, Powder: -20°C for 3 years | In solvent: -80°C for 1 year | Shipping with blue ice. (Source: TargetMol)
- Fesoterodine-impurities.
- DE(ISOPROPYL)DESFESOTERODINE. (Source: FDA)
- The pharmacokinetic profile of fesoterodine: similarities and differences to tolterodine. (Source: Swiss Medical Weekly)
- The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine.
- A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. (Source: NIH)
- fesoterodine. (Source: ClinPGx)
- DE(ISOPROPYL)DESFESOTERODINE. (Source: precisionFDA)
- N-Desisopropyl Desfesoterodine.
- DESFESOTERODINE. (Source: gsrs)
- Desisopropyl-fesoterodine. (Source: MedChemExpress)
- Determination of fesoterodine in pharmaceutical formulations by using liquid chromatography-tandem mass spectrometry. (Source: PubMed)
- Determination of Fesoterodine in Pharmaceutical Formulations by Using Liquid Chromatography—Tandem Mass Spectrometry.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. N-Desisopropyl Desfesoterodine | 194482-42-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
- 9. DE(isopropyl)desfesoterodine | TargetMol [targetmol.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
